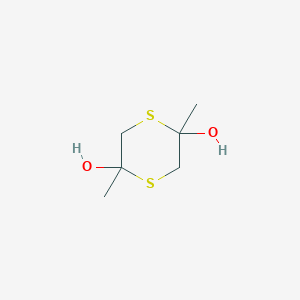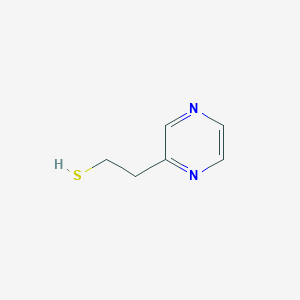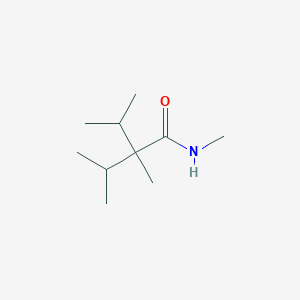
3,6-二氢-4-甲基-2H-吡喃
描述
3,6-Dihydro-4-methyl-2H-pyran is a chemical compound with the molecular formula C6H10O . It has a molecular weight of 98.1430 .
Molecular Structure Analysis
The molecular structure of 3,6-Dihydro-4-methyl-2H-pyran is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .科学研究应用
Synthesis of Heterocyclic Compounds
3,6-Dihydro-4-methyl-2H-pyran: is a valuable intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for the construction of complex molecular architectures found in many natural products and pharmaceuticals. The 2H-pyran ring, in particular, is a common structural motif in numerous bioactive molecules .
Valence Isomerism Studies
The compound is used to study valence isomerism, a phenomenon where isomers share the same molecular formula but have different connectivity of atoms. Understanding the physicochemical factors affecting valence isomerism can lead to the development of new synthetic methods and stabilization strategies for reactive intermediates .
Antioxidant Properties Research
Derivatives of 2H-pyran, like 3,6-Dihydro-4-methyl-2H-pyran , are studied for their antioxidant properties. These compounds can scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Research in this area contributes to the development of new antioxidants for food preservation and pharmaceuticals .
Agricultural Chemistry
In agricultural chemistry, 3,6-Dihydro-4-methyl-2H-pyran derivatives are explored for their potential use as insecticidal agents. The synthesis of spiroheterocycles with fused heterosystems can lead to the development of new, more effective insecticides .
Pharmaceutical Applications
This compound is also used in the pharmaceutical industry for the synthesis of various drugs. For example, it has been used as a starting reagent in the stereoselective synthesis of antibiotics like kasugamycin, which is important for treating bacterial infections .
Material Science
In material science, the study of 2H-pyran derivatives can lead to the development of new organic materials with unique properties. These materials can be used in a variety of applications, including organic electronics and photonics .
安全和危害
作用机制
Target of Action
3,6-Dihydro-4-methyl-2H-pyran is a heterocyclic compound . . It’s worth noting that pyran derivatives have been associated with a broad spectrum of biological and pharmaceutical properties such as anti-biotic, anti-inflammatory, anti-malarial, anti-microbial, anti-viral, anti-diabetic, anti-tumor, herbicidal, insecticidal, etc .
Mode of Action
It’s known that the pyran ring is a common structural motif in many biologically active compounds . The interaction of these compounds with their targets often involves the formation of hydrogen bonds and hydrophobic interactions, which can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Pyran derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities . For instance, some pyran derivatives have been found to inhibit key enzymes in the biosynthesis of essential biomolecules, thereby affecting the growth and proliferation of cells .
Result of Action
Given the broad spectrum of biological activities associated with pyran derivatives, it’s plausible that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of this compound .
属性
IUPAC Name |
4-methyl-3,6-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6-2-4-7-5-3-6/h2H,3-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGPYWUIWWYUGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167501 | |
| Record name | 3,6-Dihydro-4-methyl-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dihydro-4-methyl-2H-pyran | |
CAS RN |
16302-35-5 | |
| Record name | 3,6-Dihydro-4-methyl-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16302-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dihydro-4-methyl-2H-pyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016302355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dihydro-4-methyl-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00167501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dihydro-4-methyl-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,6-DIHYDRO-4-METHYL-2H-PYRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G5QBA6SSS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What are the key reactions 3,6-dihydro-4-methyl-2H-pyran is known to undergo?
A1: 3,6-Dihydro-4-methyl-2H-pyran serves as a valuable starting material in organic synthesis. Research highlights its reactivity with carbenoids [, ] and in Friedel-Crafts reactions with phenols [, ]. These reactions provide access to structurally diverse compounds, including strained oxatricycloheptanes [, ] and key intermediates for synthesizing α-tocopherol (vitamin E) [].
Q2: How does the presence of the oxygen atom in the pyran ring influence the reactivity of 3,6-dihydro-4-methyl-2H-pyran?
A2: The oxygen atom plays a crucial role in directing the stereoselectivity of reactions involving 3,6-dihydro-4-methyl-2H-pyran. For instance, in carbenoid additions, the lithium atom of the carbenoid coordinates with the electron-rich oxygen atom of the pyran ring []. This interaction influences the approach of the carbenoid and leads to preferential formation of specific stereoisomers.
Q3: Can you elaborate on the Friedel-Crafts reaction of 3,6-dihydro-4-methyl-2H-pyran with phenols and its significance?
A3: The Friedel-Crafts alkylation of phenols with 3,6-dihydro-4-methyl-2H-pyran provides a convenient route to introduce a substituted chroman moiety. This reaction is particularly important for synthesizing vitamin E and its analogs [, ]. For example, reacting 3,6-dihydro-4-methyl-2H-pyran with 2,3,5-trimethylhydroquinone yields a crucial intermediate for α-tocopherol synthesis [].
Q4: What are the potential applications of the strained oxatricycloheptanes formed from the reaction of 3,6-dihydro-4-methyl-2H-pyran with dibromocarbene?
A4: While the research primarily focuses on the synthetic methodology and understanding the reaction mechanism [, ], the formation of strained oxatricycloheptanes presents opportunities for further investigation. These unique structures could possess interesting biological activities or serve as building blocks for more complex molecules in drug discovery or materials science.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[Chloro(dideuterio)methyl]-4-fluorobenzene](/img/structure/B36288.png)


![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B36296.png)



